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molecular formula C10H11BrO3 B1392365 Methyl 2-(bromomethyl)-5-methoxybenzoate CAS No. 788081-99-2

Methyl 2-(bromomethyl)-5-methoxybenzoate

Cat. No. B1392365
M. Wt: 259.1 g/mol
InChI Key: GQGYGEVWBRHRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084620B2

Procedure details

Step 1 A suspension of methyl 5-methoxy-2-methylbenzoate (1.00 g, 5.55 mmol), N-bromosuccinimide (1.037 g, 5.83 mmol) and benzoyl peroxide (81 mg, 0.333 mmol) in tetrachloromethane (10 mL) was heated at 77° C. for 3 h. The mixture was diluted with DCM, washed with NaHCO3 (aq), dried and concentrated to provide crude methyl 2-(bromomethyl)-5-methoxybenzoate as a light yellow solid (1.435 g), used without further purification. 1H NMR (400 MHz, chloroform-d) δ 7.48 (1H, d, J=2.64 Hz), 7.37 (1H, d, J=8.36 Hz), 7.02 (1H, dd, J=8.58, 2.86 Hz), 4.93 (2H, s), 3.95 (3H, s), 3.85 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.037 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
81 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:13])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9].[Br:14]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl.C(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:14][CH2:13][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)OC)C1)C
Name
Quantity
1.037 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Name
Quantity
81 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NaHCO3 (aq)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=O)OC)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.435 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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